
4-(4-chlorophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole, also known as CCTT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors in the body. This compound has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the brain. By inhibiting these enzymes, this compound may increase the levels of acetylcholine in the brain, which can improve cognitive function and memory. This compound has also been found to exhibit potent inhibitory activity against the enzyme tyrosinase, which is involved in the synthesis of melanin. This property of this compound makes it a potential candidate for the treatment of hyperpigmentation disorders.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in the body. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to exhibit antibacterial and antifungal activities against various pathogens. In addition, this compound has been found to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase.
Advantages and Limitations for Lab Experiments
4-(4-chlorophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole has several advantages for lab experiments, including its high purity and stability. This compound is also readily available and relatively inexpensive. However, there are some limitations to the use of this compound in lab experiments. This compound is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, this compound has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 4-(4-chlorophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole. One area of research is the development of novel this compound derivatives with improved pharmacological properties. Another area of research is the investigation of the mechanism of action of this compound and its potential use in the treatment of various diseases. Additionally, the use of this compound in combination with other drugs or therapies is an area of research that holds promise for the development of new treatments for various diseases.
Synthesis Methods
4-(4-chlorophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole can be synthesized through a multi-step process involving the reaction of 4-chlorobenzenesulfonyl chloride with 2-amino-4-chlorophenol to form an intermediate product. The intermediate is then reacted with 3-chloro-5-methyl-1H-1,2,3-triazole-4-carboxylic acid to produce the final product, this compound. The synthesis method of this compound has been extensively studied, and various modifications have been proposed to improve the yield and purity of the compound.
Scientific Research Applications
4-(4-chlorophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole has been found to have potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has been studied for its antitumor, antibacterial, and antifungal activities. It has also been found to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase and butyrylcholinesterase. In addition, this compound has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
4-(4-chlorophenyl)-2-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4S/c1-11-17(22-23-24(11)15-4-2-3-14(20)9-15)18-21-16(10-25-18)12-5-7-13(19)8-6-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEFOLJMKZGDFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)Cl)C3=NC(=CS3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

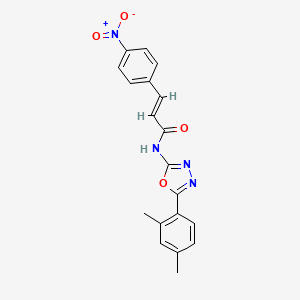
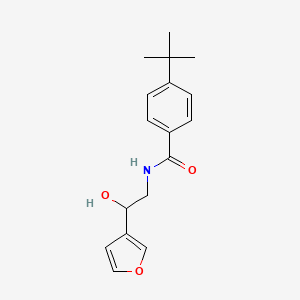
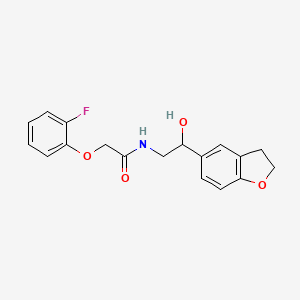
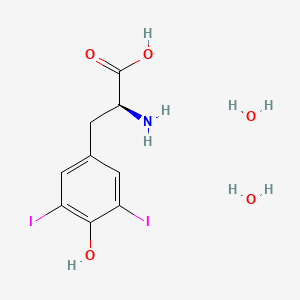
![N-[4-[(3-carbazol-9-yl-2-hydroxypropyl)-methylsulfonylamino]phenyl]acetamide](/img/structure/B2856985.png)
![[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2856986.png)

![[3-Chloro-4-(2-pyrrolidin-1-ylethoxy)phenyl]amine dihydrochloride](/img/structure/B2856990.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(ethylthio)benzamide](/img/structure/B2856991.png)
![Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]benzoate](/img/structure/B2856993.png)
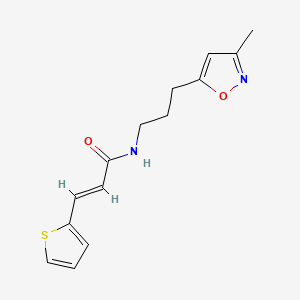
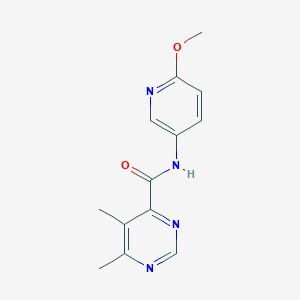
![N-mesityl-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2856996.png)
